molecular formula C7H7F7O3 B12080407 Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate CAS No. 1980034-03-4

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Cat. No.: B12080407
CAS No.: 1980034-03-4
M. Wt: 272.12 g/mol
InChI Key: NJGAOVQUMQTXRQ-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated ester compound known for its unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C7H7F7O3, and it has a molecular weight of 272.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be synthesized through the esterification of heptafluorobutanol with ethyl chloroformate. The reaction typically requires a catalyst, such as a base (e.g., pyridine), and is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Heptafluorobutanol and ethyl carbonate.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Heptafluorobutanol.

Scientific Research Applications

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its specific ester functional group, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

1980034-03-4

Molecular Formula

C7H7F7O3

Molecular Weight

272.12 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

InChI

InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3

InChI Key

NJGAOVQUMQTXRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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